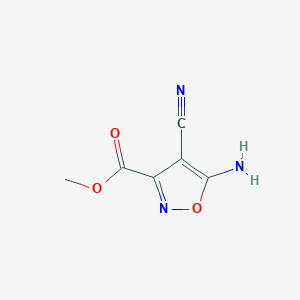

Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c1-11-6(10)4-3(2-7)5(8)12-9-4/h8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVINCKJBMJPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetic acid derivatives with hydrazine derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with acyl chlorides : Forms N-acylated derivatives. A study using 2-thiophenecarbonyl chloride yielded 2-[(4-triazolyl)methyl]-5(2H)-oxazolones under ambient conditions .

-

Interaction with sulfonyl chlorides : Produces sulfonamide derivatives, as demonstrated in the synthesis of 1,3-oxazole-5-sulfonyl amides with antimicrobial activity .

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Thiophenecarbonyl chloride | RT, 6 days | 2-(Thiophenecarbonyl)-oxazolone | 68% | |

| 4-Toluenesulfonyl chloride | Dioxane, reflux | N-Sulfonylated oxazole derivative | 75% |

Cyano Group Transformations

The cyano (-CN) group undergoes hydrolysis and reduction:

-

Acidic Hydrolysis : Converts -CN to -COOH, forming 5-amino-1,2-oxazole-3,4-dicarboxylic acid derivatives. This is catalyzed by concentrated HCl at 70°C .

-

Reduction with LiAlH₄ : Reduces -CN to -CH₂NH₂, yielding aminomethyl-substituted oxazoles, which are precursors for peptidomimetics .

Ester Hydrolysis and Functionalization

The methyl ester (-COOCH₃) is susceptible to hydrolysis:

-

Basic Hydrolysis : NaOH (10% aq.) at 70°C cleaves the ester to the carboxylic acid, enabling further coupling reactions .

-

Transesterification : Ethanol with H₂SO₄ catalyst converts the methyl ester to ethyl ester derivatives.

Cyclization and Heterocycle Formation

The compound acts as a precursor in cycloaddition and annulation reactions:

-

Friedländer Reaction : Condenses with ketones (e.g., cyclohexanone) under acidic conditions to form fused quinoline-oxazole hybrids .

-

Hydrazine Cyclocondensation : Reacts with hydrazine hydrate to yield pyrazole derivatives, confirmed by LC-MS and NMR .

Table 2: Cyclization Reactions

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux, EtOH | 5-Aminopyrazole derivative | Antibacterial agents | |

| Acetylacetone | Dioxane, triethylamine | Pyranone-fused oxazole | Enzyme inhibition |

Metal Coordination Chemistry

The amino and cyano groups enable ligand behavior in metal complexes:

-

Coordination with Cu(II) : Forms octahedral complexes showing enhanced antimicrobial activity compared to the free ligand .

-

Pd(II) Complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to stabilized catalytic intermediates.

Mechanistic Insights

Scientific Research Applications

Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate is a heterocyclic compound in the oxazole family, with potential applications in medicinal and synthetic chemistry. It can be used as a precursor or intermediate in synthesizing bioactive molecules.

IUPAC Name and Identifiers

The this compound has the molecular formula and a molecular weight of approximately 165.12 g/mol.

Key identifiers include:

- CAS Number: 126456-06-2

- InChI Key: ZGVINCKJBMJPES

Properties

This compound exhibits several notable physical and chemical properties:

- It is an organic compound with a heterocyclic structure.

- It can act as a ligand in the formation of metal complexes, potentially exhibiting antimicrobial properties.

Applications in Scientific Research

This compound has several significant applications in scientific research:

- Medicinal Chemistry: It serves as a precursor for novel pharmaceuticals.

- Synthetic Chemistry: It is used in developing heterocyclic compounds and modified peptides.

- Ligand in Metal Complexes: It can be used as a ligand in the formation of metal complexes, which may exhibit antimicrobial properties. These complexes can influence enzyme activity or disrupt microbial cell functions through chelation mechanisms that alter metal ion availability essential for microbial growth.

Safety and Hazards

This compound presents several hazards :

- GHS Classification:

- H302: Harmful if swallowed

- H312: Harmful in contact with skin

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H332: Harmful if inhaled

- H335: May cause respiratory irritation

- Precautionary Statements: Includes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362+P364, P403+P233, P405 and P501 .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Amino-4-cyclopropyl-1,2-oxazole-3-carboxylate

- Substituents: Ethyl ester (position 3), cyclopropyl (position 4), amino (position 5).

- Molecular Formula : C₉H₁₂N₂O₃ (MW 196.21 g/mol) .

- Key Differences: The cyclopropyl group increases steric bulk and lipophilicity compared to the cyano group in the target compound. Ethyl ester may reduce solubility in polar solvents compared to the methyl ester.

- Applications : Likely used in agrochemicals due to enhanced membrane permeability from the cyclopropyl group.

Methyl 5-Methyl-1,2-oxazole-3-carboxylate

- Substituents : Methyl (position 5), methyl ester (position 3).

- Molecular Formula: C₆H₇NO₃ (MW 141.13 g/mol) .

- Key Differences: Lacks amino and cyano groups, resulting in lower polarity and reduced hydrogen-bonding capacity.

- Applications: Common intermediate in synthesizing non-polar heterocycles.

Ethyl 4-Amino-3-Methyl-1,2-oxazole-5-carboxylate

- Substituents: Ethyl ester (position 5), amino (position 4), methyl (position 3).

- Molecular Formula : C₇H₁₀N₂O₃ (MW 170.17 g/mol) .

- Key Differences: Altered substitution pattern (amino at position 4 vs. 5) modifies electronic distribution. Methyl group at position 3 introduces steric hindrance near the ester moiety.

- Applications: Potential use in antibacterial agents due to optimized steric and electronic profiles.

Methyl 4-Amino-5-Benzoyl-1,2-oxazole-3-carboxylate

- Substituents: Benzoyl (position 5), amino (position 4), methyl ester (position 3).

- Molecular Formula : C₁₂H₁₀N₂O₄ (MW 246.22 g/mol) .

- Higher molecular weight may reduce bioavailability compared to the target compound.

- Applications : Candidate for kinase inhibitors due to the benzoyl group’s affinity for ATP-binding pockets.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H6N4O3 and a molecular weight of approximately 166.14 g/mol. The compound features an amino group, a cyano group, and a carboxylate moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. Another proposed method utilizes aminomalononitrile tosylate in solvents like pyridine, leading to substituted oxazoles.

Antimicrobial Properties

Research indicates that this compound serves as a ligand in the formation of metal complexes that exhibit antimicrobial activity. These complexes can disrupt microbial cell functions by altering metal ion availability essential for growth.

A study on isoxazole derivatives, which share structural similarities with this compound, demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values were determined using methods like disk diffusion and biofilm reduction assays .

Anticancer Activity

The compound's derivatives have shown promising results in cancer research. For instance, certain derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves inducing apoptosis through pathways related to p53 expression and caspase activation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In vitro studies revealed that metal complexes formed with this compound demonstrated effective antimicrobial properties. The study utilized various bacterial strains to assess the compound's efficacy through MIC determination and biofilm disruption assays.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxicity of methyl 5-amino derivatives against human cancer cell lines showed that specific modifications led to increased potency. For example, derivatives with additional functional groups exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Comparative Analysis of Biological Activity

| Compound Derivative | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| Methyl 5-amino Derivative A | Antimicrobial | <10 | S. aureus |

| Methyl 5-amino Derivative B | Cytotoxic | 0.65 | MCF-7 |

| Methyl 5-amino Derivative C | Cytotoxic | 2.41 | U-937 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.